6-Bromo-5-methoxypicolinimidamide hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methoxypicolinimidamide hydrochloride typically involves the bromination of 5-methoxypicolinimidamide. The reaction conditions often include the use of bromine or a brominating agent in a suitable solvent, followed by purification steps to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methoxypicolinimidamide hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The imidamide group can undergo hydrolysis to form corresponding acids or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
6-Bromo-5-methoxypicolinimidamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Bromo-5-methoxypicolinimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Methoxypicolinimidamide: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Chloro-5-methoxypicolinimidamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
6-Bromo-5-methoxypicolinamide: Similar but with an amide group instead of an imidamide, affecting its chemical behavior
Uniqueness
6-Bromo-5-methoxypicolinimidamide hydrochloride is unique due to the presence of both bromine and imidamide groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1179359-96-6 |
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Molecular Formula |
C7H9BrClN3O |
Molecular Weight |
266.52 g/mol |
IUPAC Name |
6-bromo-5-methoxypyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H8BrN3O.ClH/c1-12-5-3-2-4(7(9)10)11-6(5)8;/h2-3H,1H3,(H3,9,10);1H |
InChI Key |
NLDCIQYAOGKSTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(C=C1)C(=N)N)Br.Cl |
Origin of Product |
United States |
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